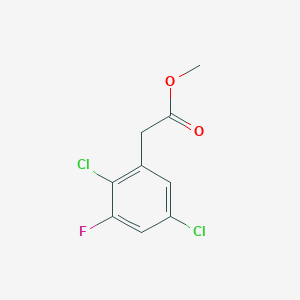

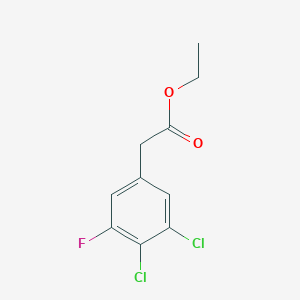

5-Tert-butyl-2',3',5',6'-tetramethylbiphenyl-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Environmental Fate and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including compounds structurally related to 5-Tert-butyl-2',3',5',6'-tetramethylbiphenyl-2-ol, are extensively used to prevent oxidative degradation in various products. These compounds have been detected in environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Human exposure to SPAs has been noted through food intake, dust ingestion, and the use of personal care products. Toxicity studies suggest that some SPAs may cause hepatic toxicity, possess endocrine-disrupting effects, or even be carcinogenic. The need for future research to investigate less toxic and environmentally friendly SPA alternatives has been highlighted (Liu & Mabury, 2020).

Catalytic Decomposition of Methyl Tert-Butyl Ether

Research on the catalytic decomposition of methyl tert-butyl ether (MTBE), a substance related by functional group similarity to 5-Tert-butyl-2',3',5',6'-tetramethylbiphenyl-2-ol, by adding hydrogen in a cold plasma reactor has demonstrated the feasibility of using radio frequency (RF) plasma reactors for this purpose. This approach offers an alternative method for decomposing and converting MTBE into less harmful substances (Hsieh et al., 2011).

Application of Polymer Membranes for Fuel Additive Purification

The use of polymer membranes for the purification of fuel additives like methyl tert-butyl ether (MTBE) from methanol/MTBE mixtures via pervaporation has been reviewed, highlighting the efficiency of various polymer materials in this separation process. Such advancements in membrane technology offer potential for the efficient and selective separation of components in fuel additive production processes (Pulyalina et al., 2020).

Review of MTBE Biodegradation and Bioremediation

The biodegradation and bioremediation of MTBE, a component sharing functional groups with 5-Tert-butyl-2',3',5',6'-tetramethylbiphenyl-2-ol, have been conclusively demonstrated under aerobic conditions, with increasing evidence for anaerobic biotransformation. The metabolic pathway involves key intermediates, showing the potential for natural and enhanced bioremediation methods to address MTBE contamination in the environment (Fiorenza & Rifai, 2003).

properties

IUPAC Name |

4-tert-butyl-2-(2,3,5,6-tetramethylphenyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O/c1-12-10-13(2)15(4)19(14(12)3)17-11-16(20(5,6)7)8-9-18(17)21/h8-11,21H,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKXORAIZLGJKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C2=C(C=CC(=C2)C(C)(C)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-2',3',5',6'-tetramethylbiphenyl-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.